molecular formula C17H26O2 B12677891 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate CAS No. 84434-24-2

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate

Cat. No.: B12677891
CAS No.: 84434-24-2
M. Wt: 262.4 g/mol
InChI Key: HZLKVCNGPBLZPF-NTCAYCPXSA-N
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Description

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate, also known as nerolidyl acetate, is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry due to its sweet, citrusy aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate typically involves the reaction of 1,6-hexadiene with methyl methacrylate under suitable conditions and catalysts. The reaction proceeds through an addition mechanism to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The process may include steps such as distillation and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

84434-24-2

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-yl] acetate

InChI

InChI=1S/C17H26O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h1,10,12H,8-9,11,13H2,2-6H3/b15-12+

InChI Key

HZLKVCNGPBLZPF-NTCAYCPXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C#C)OC(=O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C#C)OC(=O)C)C)C

Origin of Product

United States

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